molecular formula C19H21N3O5 B10945232 N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide

N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B10945232
M. Wt: 371.4 g/mol
InChI Key: YHEMMHAMAFQNDN-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cycloheptylidene group, a nitrophenoxy methyl group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of cycloheptanone with hydrazine hydrate to form cycloheptylidene hydrazine. This intermediate is then reacted with 4-nitrophenoxy methyl furan-2-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The furohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted furohydrazides and nitro-oxidized derivatives.

Scientific Research Applications

N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with various molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furohydrazide moiety can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to its combination of a cycloheptylidene group, a nitrophenoxy methyl group, and a furohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(cycloheptylideneamino)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21N3O5/c23-19(21-20-14-5-3-1-2-4-6-14)18-12-11-17(27-18)13-26-16-9-7-15(8-10-16)22(24)25/h7-12H,1-6,13H2,(H,21,23)

InChI Key

YHEMMHAMAFQNDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])CC1

Origin of Product

United States

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